An In-depth Technical Guide to Benzyl 4-hydroxypiperidine-1-carboxylate
An In-depth Technical Guide to Benzyl 4-hydroxypiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl 4-hydroxypiperidine-1-carboxylate. The information is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.
Core Chemical Properties
Benzyl 4-hydroxypiperidine-1-carboxylate is a key synthetic intermediate. Its physical and chemical properties are summarized below. The compound can exist as both a solid and a colorless to orange oil, which should be noted when handling and characterizing the substance.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2][3][4] |
| Molecular Weight | 235.28 g/mol | [1][2][3] |
| Appearance | Solid or Oil | [4][5] |
| Boiling Point | 167 °C at 0.2 mmHg | [2][5] |
| Density | 1.554 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.543 | [5] |
| Flash Point | >230 °F (>110 °C) | [2][5] |
| pKa (Predicted) | 14.79 ± 0.20 | [5] |
| CAS Number | 95798-23-5 | [1][2][3][4] |
Identifiers:
-
IUPAC Name: benzyl 4-hydroxypiperidine-1-carboxylate[1]
-
Synonyms: 1-(Benzyloxycarbonyl)-4-piperidinol, N-Cbz-4-hydroxypiperidine[4][5]
-
InChI: InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2[1]
-
InChIKey: JKIUUDJOCYHIGY-UHFFFAOYSA-N[1]
-
SMILES: C1CN(CCC1O)C(=O)OCC2=CC=CC=C2[1]
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of Benzyl 4-hydroxypiperidine-1-carboxylate. While detailed peak assignments are beyond the scope of this guide, sources for spectral data are available.
-
¹H and ¹³C NMR: Data are available from suppliers such as Sigma-Aldrich.[1]
-
Mass Spectrometry: GC-MS data is available.[1] A mass spectrum from a chemical ionization source shows a peak at m/z 236 (M+1).[5]
-
Infrared (IR) Spectroscopy: ATR-IR spectra are available.[1]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate.
Synthesis of N-Benzyloxycarbonyl-4-hydroxypiperidine:
This procedure involves the reaction of 4-hydroxypiperidine with benzyl chloroformate.
-
Materials:
-
4-hydroxypiperidine
-
Benzyl chloroformate
-
1N aqueous Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)
-
-
Procedure:
-
To a cooled and well-stirred mixture of 4-hydroxypiperidine (1 equivalent), 1N aqueous NaOH solution (1.2 equivalents), and dioxane, slowly add benzyl chloroformate (1.2 equivalents) dropwise over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
-
Upon reaction completion, treat the mixture with water.
-
Concentrate the mixture and then acidify with hydrochloric acid to a pH of 2.
-
Extract the acidified aqueous phase with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. The eluent can be a gradient of petroleum ether with dichloromethane and acetonitrile containing a small percentage of methanol.[5]
-
-
Expected Outcome: The final product, N-Cbz-4-hydroxypiperidine, is typically obtained as an oil with a high yield (e.g., 99%).[5]
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of Benzyl 4-hydroxypiperidine-1-carboxylate.
Role in Drug Discovery and Signaling Pathways
Benzyl 4-hydroxypiperidine-1-carboxylate is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[6][7] While the compound itself is not typically the final active pharmaceutical ingredient (API), its piperidine scaffold is a common feature in many biologically active compounds.
Derivatives of this molecule have been investigated for a variety of pharmacological activities. For instance, related structures have shown potential as:
-
Histamine H3 Receptor Antagonists: The piperidine core is a key structural motif in the development of antagonists for this receptor, which is a target for treating neurological and cognitive disorders.[8]
-
Acetylcholinesterase (AChE) Inhibitors: Modifications of the piperidine ring can lead to compounds that inhibit AChE, an enzyme implicated in Alzheimer's disease.[8]
The benzyl carbamate group serves as a common protecting group for the piperidine nitrogen, allowing for selective chemical modifications at other positions of the molecule. This strategic protection is fundamental in multi-step syntheses of drug candidates.
The logical relationship of its role as a building block is depicted below.
Safety Information
Benzyl 4-hydroxypiperidine-1-carboxylate is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
It is essential to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl 4-hydroxypiperidine-1-carboxylate | CAS 95798-23-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. BENZYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE | CAS 95798-23-5 [matrix-fine-chemicals.com]
- 4. Benzyl 4-hydroxypiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 5. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]
